molecular formula C13H19NO B5881724 1-[2-(2-methylphenoxy)ethyl]pyrrolidine

1-[2-(2-methylphenoxy)ethyl]pyrrolidine

Cat. No.: B5881724
M. Wt: 205.30 g/mol
InChI Key: YAARYBBZQCVAQK-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenoxy)ethyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 2-(2-methylphenoxy)ethyl group

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-12-6-2-3-7-13(12)15-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAARYBBZQCVAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-methylphenoxy)ethyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in the formation of alkanes or alcohols.

Scientific Research Applications

1-[2-(2-Methylphenoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidine
  • 1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine
  • 1-[2-(2-Fluorophenoxy)ethyl]pyrrolidine

Uniqueness

1-[2-(2-Methylphenoxy)ethyl]pyrrolidine is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications.

Q & A

Q. What are the recommended synthetic routes for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer :

  • Nucleophilic substitution : React 2-(2-methylphenoxy)ethyl halides with pyrrolidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Use potassium carbonate as a base to deprotonate the amine and drive the reaction .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 100–150°C) and stoichiometry (1:1.2 molar ratio of halide to pyrrolidine) to improve yields. Post-reaction, extract with ethyl acetate, wash with ammonium chloride to remove excess base, and purify via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR to confirm the presence of pyrrolidine protons (δ 1.8–2.0 ppm, multiplet) and aromatic protons from the 2-methylphenoxy group (δ 6.7–7.3 ppm). IR can verify C-O-C ether linkages (stretching at 1100–1250 cm1^{-1}) .
  • Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A retention time comparison with a reference standard ensures consistency .

Q. What safety precautions are necessary during handling?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer :

  • Experimental replication : Reproduce assays (e.g., receptor-binding studies) under standardized conditions (pH, temperature, cell lines). Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-analysis : Compare datasets from independent studies, focusing on variables like enantiomeric purity (if applicable) or solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What computational strategies are effective for predicting its interactions with biological targets?

Methodological Answer :

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs). Parameterize the ligand using its SMILES string (e.g., O(c1ccc(cc1)C)CCN2CCCC2) to model binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions at the binding site .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Methodological Answer :

  • Analog synthesis : Modify the 2-methylphenoxy group (e.g., introduce halogens or methoxy substituents) and compare activity in vitro. Use QSAR models to predict logP and polar surface area for bioavailability .
  • Pharmacophore mapping : Identify critical moieties (e.g., pyrrolidine nitrogen for hydrogen bonding) via 3D alignment of active/inactive analogs .

Q. What strategies mitigate discrepancies in reported toxicity profiles?

Methodological Answer :

  • Tiered testing : Conduct acute toxicity assays (e.g., zebrafish LC50_{50}) followed by subchronic rodent studies. Compare results with structurally similar compounds (e.g., pyrrolidine derivatives with varying aryl groups) .
  • Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., N-oxidation of pyrrolidine) that may contribute to toxicity .

Data Contradiction Analysis

Q. How to address conflicting spectral data in published syntheses?

Methodological Answer :

  • Batch variability : Test multiple synthetic batches under identical conditions. Verify solvent effects (e.g., deuterated solvent shifts in NMR) .
  • Collaborative validation : Share samples with independent labs for cross-platform analysis (e.g., NMR vs. Raman spectroscopy) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–90°C (decomposes)
LogP (octanol-water)Shake-flask2.3 ± 0.1
HPLC Retention TimeC18, 60% MeOH8.2 min
1H^1 \text{H}-NMR ShiftDMSO-d6_6δ 3.3–3.5 (m, CH2_2)

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